2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide
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Overview
Description
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide is a complex organic compound with a molecular formula of C22H18ClN5OS. This compound is notable for its unique structure, which includes a benzimidazole core, a chlorobenzyl group, and a pyridinylmethylidene moiety. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide typically involves multiple steps. The process begins with the preparation of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with formic acid or other aldehydes. The chlorobenzyl group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the pyridinylmethylidene moiety through a condensation reaction with pyridine-3-carbaldehyde .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyridine rings, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and enzymes, leading to the inhibition of cellular processes in microorganisms and cancer cells. The chlorobenzyl group enhances the compound’s lipophilicity, facilitating its entry into cells. The pyridinylmethylidene moiety is believed to interact with specific receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar compounds include:
- 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-3-pyridinylmethylidene]acetohydrazide
- 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-pyridinylmethylidene]acetohydrazide
- 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-4-pyridinylmethylidene]acetohydrazide
These compounds share a similar benzimidazole core but differ in the position of the chlorobenzyl group or the type of pyridinylmethylidene moiety.
Properties
Molecular Formula |
C22H18ClN5OS |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C22H18ClN5OS/c23-18-9-7-16(8-10-18)14-28-20-6-2-1-5-19(20)26-22(28)30-15-21(29)27-25-13-17-4-3-11-24-12-17/h1-13H,14-15H2,(H,27,29)/b25-13+ |
InChI Key |
MLBJSFORHRJIKR-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CN=CC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CN=CC=C4 |
Origin of Product |
United States |
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